An In-depth Technical Guide to the Chemical Properties of H-L-Tyr(2-azidoethyl)-OH
An In-depth Technical Guide to the Chemical Properties of H-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine, is a non-canonical amino acid that has become an invaluable tool in chemical biology, proteomics, and drug development. Its structure incorporates a bioorthogonal azido (B1232118) group, which allows for highly specific chemical modifications of peptides and proteins through "click chemistry." This enables a wide range of applications, from the site-specific labeling of proteins for imaging and interaction studies to the construction of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-L-Tyr(2-azidoethyl)-OH.
Chemical Properties
H-L-Tyr(2-azidoethyl)-OH is a derivative of the natural amino acid L-tyrosine, featuring an azidoethyl ether linkage at the phenolic hydroxyl group. This modification is key to its utility, as the azide (B81097) group is chemically inert in biological systems but can undergo highly efficient and specific bioorthogonal reactions.
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₄O₃ | [1] |
| Molecular Weight | 250.26 g/mol | [1] |
| CAS Number | 1570523-47-5 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | >98% (typically available) | [1] |
| Isomeric Purity | >99.9% (L-isomer) | [1] |
Solubility
Detailed solubility data for H-L-Tyr(2-azidoethyl)-OH in a wide range of organic solvents is not extensively published. However, based on the properties of its parent amino acid, L-tyrosine, and its hydrochloride salt, the following can be inferred:
| Solvent | Solubility | Notes |
| Water | The hydrochloride salt is soluble at 11.67 mg/mL with sonication and warming to 60°C.[2] The free amino acid is expected to have lower but significant aqueous solubility. | L-Tyrosine has a water solubility of 0.453 g/L at 25°C.[2] |
| DMSO | Expected to be soluble. | L-Tyrosine is soluble in DMSO.[3] |
| DMF | Expected to be soluble. | Fmoc-protected version is soluble in DMF.[4] |
| Methanol, Ethanol | Expected to have low to moderate solubility. | L-Tyrosine has low solubility in alcohols.[3] |
Stability and Storage
The azido group is remarkably stable under a variety of conditions, including those used in solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA) and piperidine (B6355638).[5] General stability information for azido-functionalized amino acids suggests they are stable under both acidic and basic conditions.[5][6]
For long-term storage, the solid compound should be kept at +2 to +8 °C.[1] Stock solutions of the hydrochloride salt are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, under a nitrogen atmosphere and away from moisture.[7] Based on studies of similar compounds, solutions are most stable at a neutral to slightly acidic pH.[8]
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tyrosine ring (two doublets), the α-proton, the β-protons, and two new triplets corresponding to the methylene (B1212753) protons of the azidoethyl group.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the α- and β-carbons, and two new signals for the carbons of the azidoethyl group.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration. Other key absorptions will include those for the amine N-H bonds, the carboxylic acid O-H and C=O bonds, and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent ion at m/z 251.11 [M+H]⁺. During tandem mass spectrometry (e.g., CID), a characteristic neutral loss of N₂ (28 Da) from the azido group may be observed.[4]
Experimental Protocols
Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH
A common precursor for the incorporation of O-(2-azidoethyl)-L-tyrosine into peptides is its N-terminally protected form, Fmoc-L-Tyr(2-azidoethyl)-OH.
Materials:
-
Fmoc-L-tyrosine
-
2-Azidoethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for flash column chromatography
Procedure:
-
Dissolve Fmoc-L-tyrosine in DMF.[4]
-
Add potassium carbonate to the solution and stir.[4]
-
Add 2-azidoethyl tosylate to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction with water.[4]
-
Extract the product with diethyl ether.[4]
-
Wash the organic layer with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.[4]
Synthesis of H-L-Tyr(2-azidoethyl)-OH: The unprotected amino acid can be obtained by the removal of the Fmoc group from Fmoc-L-Tyr(2-azidoethyl)-OH using a solution of piperidine in DMF. However, for most applications involving peptide synthesis, the Fmoc-protected version is used directly.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Tyr(2-azidoethyl)-OH can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-L-Tyr(2-azidoethyl)-OH
-
20% Piperidine in DMF (v/v)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-L-Tyr(2-azidoethyl)-OH at the desired position), coupling reagents, and DIPEA in DMF. Add this solution to the resin and agitate to couple the amino acid to the growing peptide chain. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Peptide
This protocol describes the conjugation of a peptide containing H-L-Tyr(2-azidoethyl)-OH with a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized peptide
-
DBCO-functionalized molecule (e.g., a fluorescent dye or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if necessary to dissolve the DBCO-reagent)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC or LC-MS.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials. Lyophilize the pure fractions.
Visualizations
Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH
Caption: Synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH.
Workflow for Peptide Labeling using SPAAC
Caption: Workflow for peptide labeling using SPAAC.
Application in Signaling Pathway Analysis
H-L-Tyr(2-azidoethyl)-OH can be used to identify protein-protein interactions within a specific signaling pathway through metabolic labeling or by incorporating it into a bait protein.
Caption: Identifying protein interactions in a signaling pathway.
Conclusion
H-L-Tyr(2-azidoethyl)-OH is a powerful and versatile tool for chemical biologists, medicinal chemists, and drug development scientists. Its key feature, the bioorthogonal azido group, allows for the precise and efficient modification of peptides and proteins, enabling a broad array of applications. The stability of the azido group to standard peptide synthesis conditions and the high efficiency of click chemistry reactions make H-L-Tyr(2-azidoethyl)-OH an indispensable component in the modern molecular toolbox. As research in proteomics and targeted therapeutics continues to advance, the utility of this and similar non-canonical amino acids is poised to grow even further.
References
- 1. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 8. benchchem.com [benchchem.com]
